
10-(4-Ethoxyphenyl)-10H-phenoxarsinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Ethoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of an ethoxyphenyl group attached to a phenoxarsinine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine typically involves the reaction of 4-ethoxyaniline with arsenic trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the phenoxarsinine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
10-(4-Ethoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic(V) compounds with various substituents.
Reduction: Arsenic(III) compounds.
Substitution: Compounds with different functional groups replacing the ethoxy group.
科学的研究の応用
10-(4-Ethoxyphenyl)-10H-phenoxarsinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.
作用機序
The mechanism of action of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in cancer treatment.
類似化合物との比較
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.
Arsenic Trioxide: A well-known arsenic compound used in cancer therapy.
4-Ethoxyaniline: A precursor in the synthesis of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine.
Uniqueness
This compound is unique due to its combination of an ethoxyphenyl group and a phenoxarsinine core This structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
特性
CAS番号 |
55369-43-2 |
|---|---|
分子式 |
C20H17AsO2 |
分子量 |
364.3 g/mol |
IUPAC名 |
10-(4-ethoxyphenyl)phenoxarsinine |
InChI |
InChI=1S/C20H17AsO2/c1-2-22-16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3 |
InChIキー |
IXIHMDKRUQNXNY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


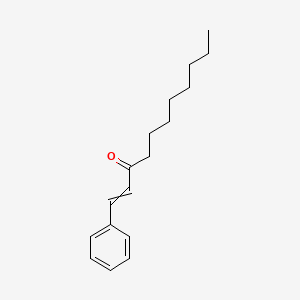
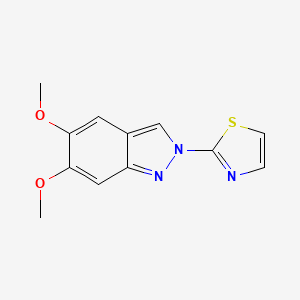
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
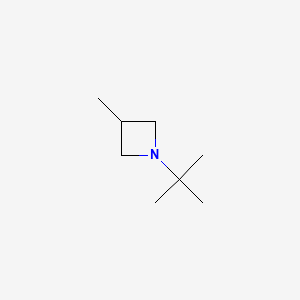
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
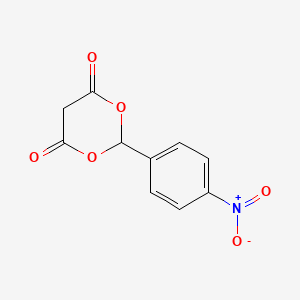
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
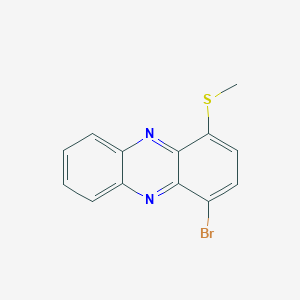
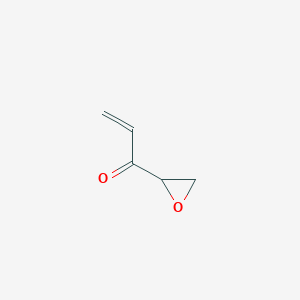
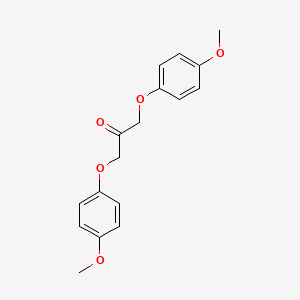
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
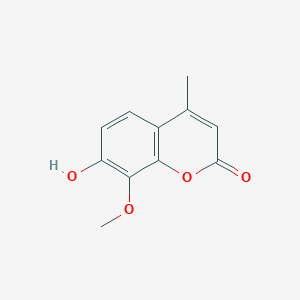

![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
